molecular formula C17H20O2 B15413926 2,2'-Methylenebis(3,4-dimethylphenol) CAS No. 261350-55-4

2,2'-Methylenebis(3,4-dimethylphenol)

Cat. No.: B15413926
CAS No.: 261350-55-4
M. Wt: 256.34 g/mol
InChI Key: XJDODSMDOQTNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Methylenebis(3,4-dimethylphenol) is a bisphenolic compound characterized by a methylene bridge connecting two phenolic rings, each substituted with methyl groups at the 3- and 4-positions. The compound’s reactivity and physicochemical properties are influenced by steric hindrance from substituents and the electronic effects of the phenolic hydroxyl groups .

Properties

CAS No.

261350-55-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-[(6-hydroxy-2,3-dimethylphenyl)methyl]-3,4-dimethylphenol

InChI

InChI=1S/C17H20O2/c1-10-5-7-16(18)14(12(10)3)9-15-13(4)11(2)6-8-17(15)19/h5-8,18-19H,9H2,1-4H3

InChI Key

XJDODSMDOQTNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)CC2=C(C=CC(=C2C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4): Structure: Methyl groups at 2- and 6-positions on each phenolic ring. Properties: Melting point = 176°C, solubility = 3.95 g/L in organic solvents, logP = 3.73. Applications: Used in high-performance polymers (e.g., polyimides) for gas separation membranes due to its thermal stability .

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1, inferred from ): Structure: Combines methyl (4-position) and bulky tert-butyl (6-position) groups. Properties: Higher molecular weight (356.5 g/mol) and lower solubility due to tert-butyl groups. Biological Activity: Significantly reduces prothrombin levels (32% of control) in rats, indicating potent anticoagulant effects .

4,4'-Methylenebis(3,5-di-tert-butylphenol) (CAS 50483-28-8): Structure: tert-Butyl groups at 3- and 5-positions. Properties: Molecular weight = 424.66 g/mol, used as a stabilizer in rubber and plastics for oxidative resistance .

2,2'-Methylenebis(4,6-di-tert-butylphenol) (CAS 38486-51-0): Structure: tert-Butyl groups at 4- and 6-positions. Properties: High steric hindrance, molecular weight = 424.66 g/mol, used in lubricant additives .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Solubility (g/L) logP
4,4'-Methylenebis(2,6-dimethylphenol) 5384-21-4 C17H20O2 256.34 176 3.95 (organic) 3.75
2,2'-Methylenebis(4-methyl-6-tBP) 119-47-1* C23H32O2 356.50 ~160 Low (aqueous) 6.20
4,4'-Methylenebis(3,5-di-tBP) 50483-28-8 C29H44O2 424.66 185–190 Insoluble 8.10
2,2'-Methylenebis(4,6-di-tBP) 38486-51-0 C29H44O2 424.66 165–170 Insoluble 8.50

Note: CAS 119-47-1 inferred from ; tBP = tert-butylphenol.

  • Solubility Trends : Bulky tert-butyl groups reduce aqueous solubility but enhance compatibility with hydrophobic matrices (e.g., polymers) .
  • Thermal Stability : Higher melting points correlate with symmetric substitution (e.g., 2,6-dimethyl vs. 3,4-dimethyl) due to improved crystal packing .

Functional Differences

  • Antioxidant Efficacy: 4,4'-Methylenebis(2,6-dimethylphenol): Moderate antioxidant activity; used in polymer cross-linking . tert-Butyl Derivatives: Superior oxidative resistance due to radical-scavenging tert-butyl groups. For example, 2,2'-Methylenebis(4-methyl-6-tBP) is 10× more effective than non-tert-butyl analogs in rubber stabilization .
  • Biological Effects :
    • 2,2'-Methylenebis(4-methyl-6-tBP) reduces prothrombin levels by 68% in rats, whereas 4,4'-butylidenebis(3-methyl-6-tBP) shows minimal effect, highlighting positional sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.